molecular formula C20H18N2O3S B300540 N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide

Numéro de catalogue B300540
Poids moléculaire: 366.4 g/mol
Clé InChI: MPGBHQNKNBISPG-WQRHYEAKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide, also known as MTA, is a synthetic compound that has shown potential in various scientific research applications. MTA is a thiazolidinone derivative that has been synthesized using various methods.

Mécanisme D'action

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide exerts its effects through various mechanisms, including the inhibition of NF-κB activation, the induction of apoptosis, the activation of AMPK, and the inhibition of ROS production. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has also been shown to activate AMPK, a protein kinase that regulates energy homeostasis and glucose metabolism. Furthermore, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to inhibit ROS production and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to possess various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis, the improvement of glucose tolerance, and the reduction of oxidative stress-induced damage. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to induce apoptosis in cancer cells and reduce cancer cell proliferation. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has also been shown to improve glucose tolerance and reduce insulin resistance in diabetic animal models. Furthermore, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to possess anti-oxidant properties and protect against oxidative stress-induced damage.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to have low toxicity in various animal models and is well-tolerated. In addition, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide is stable under various conditions and can be easily synthesized using various methods. However, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide also has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has limited solubility in water, which may limit its use in certain experiments. In addition, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide may have off-target effects that need to be carefully evaluated.

Orientations Futures

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential future direction is the evaluation of N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide in clinical trials for various diseases, including cancer, diabetes, and inflammation. Another potential future direction is the development of more potent and selective N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide analogs that can target specific pathways. Furthermore, the mechanisms underlying the effects of N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide need to be further elucidated to better understand its potential therapeutic applications.

Méthodes De Synthèse

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been synthesized using various methods, including the reaction of 2,4-thiazolidinedione with 4-methylbenzylamine and 4-(chloromethyl)phenylacetic acid. The reaction mixture was refluxed in ethanol to obtain N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide as a white solid. Another method involves the reaction of 2,4-thiazolidinedione with 4-methylbenzylamine and 4-bromoacetophenone in the presence of sodium hydroxide. The reaction mixture was refluxed in ethanol to obtain N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide as a yellow solid.

Applications De Recherche Scientifique

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has shown potential in various scientific research applications, including its use as an anti-inflammatory agent, anti-cancer agent, anti-diabetic agent, and anti-oxidant agent. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. In addition, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has also been shown to improve glucose tolerance and reduce insulin resistance in diabetic animal models. Furthermore, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to possess anti-oxidant properties and protect against oxidative stress-induced damage.

Propriétés

Nom du produit

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide

Formule moléculaire

C20H18N2O3S

Poids moléculaire

366.4 g/mol

Nom IUPAC

N-[4-[(Z)-[3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide

InChI

InChI=1S/C20H18N2O3S/c1-13-3-5-16(6-4-13)12-22-19(24)18(26-20(22)25)11-15-7-9-17(10-8-15)21-14(2)23/h3-11H,12H2,1-2H3,(H,21,23)/b18-11-

Clé InChI

MPGBHQNKNBISPG-WQRHYEAKSA-N

SMILES isomérique

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)NC(=O)C)/SC2=O

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)NC(=O)C)SC2=O

SMILES canonique

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)NC(=O)C)SC2=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.